methyl 2-{[(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate
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Description
Methyl 2-{[(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is a useful research compound. Its molecular formula is C27H34N2O7S and its molecular weight is 530.6 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 2-{[(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate (CAS Number: 1574537-51-1) is a complex organic compound with potential therapeutic applications. Its structural features suggest a variety of biological activities that warrant detailed investigation.
Chemical Structure and Properties
The compound has a molecular formula of C26H32N2O7S and a molecular weight of approximately 516.6 g/mol. The structure includes a thiazole ring and a benzofuran moiety, which are known for their biological significance.
Property | Value |
---|---|
Molecular Formula | C26H32N2O7S |
Molecular Weight | 516.6 g/mol |
CAS Number | 1574537-51-1 |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various pharmacological effects:
- Antioxidant Activity : Compounds containing benzofuran and thiazole structures often demonstrate significant antioxidant properties, which can help in reducing oxidative stress in cells.
- Anticancer Potential : Similar thiazole derivatives have shown promise in inhibiting tumor growth by interfering with cancer cell proliferation pathways.
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, making it a candidate for treating conditions characterized by chronic inflammation.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The presence of the thiazole group suggests potential inhibition of enzymes involved in inflammatory and proliferative processes.
- Modulation of Signaling Pathways : The compound may interact with key signaling pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.
Case Studies
Recent studies have explored the effects of similar compounds:
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry highlighted that thiazole derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating the potential for developing new anticancer agents from this class of compounds .
- Antioxidant Evaluation : Research demonstrated that compounds with similar structures significantly reduced reactive oxygen species (ROS) levels in vitro, suggesting their utility as antioxidants .
- Inflammation Model Testing : In vivo studies using animal models showed that certain thiazole derivatives reduced inflammation markers significantly compared to control groups .
Properties
Molecular Formula |
C27H34N2O7S |
---|---|
Molecular Weight |
530.6 g/mol |
IUPAC Name |
methyl 2-[[(E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoyl]amino]-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C27H34N2O7S/c1-14(2)12-19-22(26(32)35-7)29-27(37-19)28-20(30)11-9-15(3)8-10-17-23(33-5)16(4)18-13-36-25(31)21(18)24(17)34-6/h8,14H,9-13H2,1-7H3,(H,28,29,30)/b15-8+ |
InChI Key |
HSPLSHBJHQGDHL-OVCLIPMQSA-N |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NC3=NC(=C(S3)CC(C)C)C(=O)OC)OC |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NC3=NC(=C(S3)CC(C)C)C(=O)OC)OC |
Origin of Product |
United States |
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